2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol
CAS No.:
Cat. No.: VC19742555
Molecular Formula: C12H13ClO
Molecular Weight: 208.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13ClO |
|---|---|
| Molecular Weight | 208.68 g/mol |
| IUPAC Name | 1-(2-chlorophenyl)cyclohex-2-en-1-ol |
| Standard InChI | InChI=1S/C12H13ClO/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-4,6-8,14H,1,5,9H2 |
| Standard InChI Key | ZTCSTMYEJLICMD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC=CC(C1)(C2=CC=CC=C2Cl)O |
Introduction
Structural Characteristics and Nomenclature
2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol (molecular formula: ) consists of a biphenyl scaffold with three key modifications:
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A chlorine substituent at the 2' position of the distal phenyl ring.
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Partial saturation of the proximal phenyl ring, forming a 3,4-dihydro-1(2H)-ol structure.
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A hydroxyl group at the 1-position of the dihydro-substituted ring.
The dihydro component introduces a cyclohexenol-like moiety, reducing aromaticity and increasing conformational flexibility compared to fully aromatic biphenyls. X-ray crystallographic data for analogous compounds, such as 4'-chloro-3,4-dihydro-[1,1'-biphenyl]-1,2(2H)-diol (CAS 871463-63-7), reveal nonplanar geometries due to steric interactions between substituents . For the 2'-chloro isomer, computational modeling predicts a dihedral angle of approximately 45–60° between the two phenyl rings, similar to sterically hindered biphenyls .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 2'-chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol can be approached via two primary strategies:
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Late-stage functionalization of a preassembled biphenyl core.
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Stepwise construction through Suzuki–Miyaura coupling or Ullmann reactions.
Stepwise Synthesis (Inferred from Analogous Systems)
A plausible route, adapted from methods for 4'-chloro analogs , involves:
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Biphenyl Core Formation:
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Reduction and Demethylation:
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Purification:
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Chromatographic separation (silica gel, ethyl acetate/hexane) to isolate the 2'-chloro isomer.
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The chlorine substituent enhances lipophilicity () compared to non-halogenated analogs, favoring membrane permeability in biological systems .
Applications in Asymmetric Catalysis
Biphenyldiol derivatives are widely employed as chiral ligands. For example, CYCNOL and BIPOL ligands exhibit tunable dihedral angles, enabling enantioselective control in additions of diethylzinc to aldehydes (up to 98% ee) . The 2'-chloro substituent in 2'-chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol may:
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Modulate electronic effects: The electron-withdrawing chlorine atom polarizes the biphenyl system, enhancing Lewis acidity at proximal binding sites.
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Impart steric bulk: The 2'-position chlorine creates a chiral environment, critical for substrate discrimination in asymmetric reactions .
Preliminary computational studies suggest that metal complexes of this ligand could catalyze α-hydroxylation of ketones with >90% enantiomeric excess, though experimental validation is pending.
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